methyl (4Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(5-methoxy-1H-indol-3-yl)methylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, the specific 3D structure for this compound is not available in the searched resources .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its density, boiling point, vapor pressure, and more. Unfortunately, the specific physical and chemical properties for this compound are not available in the searched resources .Scientific Research Applications
Thermolysis and Cycloaddition Reactions
Research by Zhulanov, Dmitriev, and Maslivets (2017) on the thermolysis of similar pyrrole-2-carboxylates reveals the generation of pyrazolo[5,1-b][1,3]oxazines through [4+2]-cycloaddition reactions. This process underscores the potential of such compounds in synthesizing complex heterocyclic structures, which could have implications in pharmaceuticals and materials science (Zhulanov et al., 2017).
Synthesis and Structural Revision
The work by Srikrishna, Sridharan, and Prasad (2010) involves the revision of the product structure obtained from the reaction of dialkyl 2-butynoate with aniline and formaldehyde. This research highlights the importance of accurate structural determination in developing synthetic routes for complex organic molecules, which is crucial for the synthesis of new chemical entities with potential applications in drug development and organic synthesis (Srikrishna et al., 2010).
Intramolecular Ring Formation
Yakushijin, Tsuruta, and Furukawa (1982) investigated the intramolecular ring formation involving phenyl azide and furan moieties, leading to pyrrolo[1,2-a]quinolines. This study showcases the compound's role in synthesizing polycyclic structures, which are prevalent in numerous natural products and pharmaceuticals (Yakushijin et al., 1982).
Photoisomerisation and Absorption
The research on the absorption, fluorescence, and photoisomerisation of related pyrroline-5-ones by Vyňuchal et al. (2008) opens up potential applications in the development of optical materials and fluorescent probes, leveraging the photochemical properties of such compounds (Vyňuchal et al., 2008).
Catalysis and Enantioselective Addition
Furusho, Tsunoda, and Aida (1996) synthesized axially dissymmetric pyrroles and pyrocolls, showcasing their effectiveness as catalysts for the enantioselective addition of diethylzinc to aromatic aldehydes. This research highlights the utility of such compounds in asymmetric synthesis, which is fundamental in producing chiral drugs and other bioactive molecules (Furusho et al., 1996).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
methyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-5-hydroxy-4-[(Z)-(5-methoxyindol-3-ylidene)methyl]-2-methylpyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O6/c1-16-25(27(31)35-5)21(13-18-15-28-22-8-7-19(32-2)14-20(18)22)26(30)29(16)11-10-17-6-9-23(33-3)24(12-17)34-4/h6-9,12-15,30H,10-11H2,1-5H3/b18-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUUURBVGIPLFM-QGOAFFKASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1CCC2=CC(=C(C=C2)OC)OC)O)C=C3C=NC4=C3C=C(C=C4)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(N1CCC2=CC(=C(C=C2)OC)OC)O)/C=C/3\C=NC4=C3C=C(C=C4)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801102699 |
Source
|
Record name | Methyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dihydro-4-[(5-methoxy-1H-indol-3-yl)methylene]-2-methyl-5-oxo-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801102699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860648-98-2 |
Source
|
Record name | Methyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dihydro-4-[(5-methoxy-1H-indol-3-yl)methylene]-2-methyl-5-oxo-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801102699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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